![molecular formula C15H12BrClO3 B1372410 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-27-0](/img/structure/B1372410.png)
2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride
Overview
Description
2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride, also known as BBMC, is a synthetic compound that has been used in a variety of scientific research applications. It has been used to synthesize other compounds, as well as to study biochemical and physiological effects. In
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) describes the synthesis and characterization of zinc phthalocyanine derivatives, which have notable potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds, including variants with bromo- and methoxy-substituents similar to 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride, exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Compounds
Research by Bao Li-yin (2002) focuses on the synthesis of various benzyl and benzoyl derivatives, starting from materials like 3-Bromobenzyl carbinol. This research highlights the versatility of bromobenzyl compounds in synthesizing novel chemical entities, which could be relevant for the synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride derivatives (Bao Li-yin, 2002).
Antimicrobial Activity
A study conducted by Salama (2020) explores the antibacterial activity of various compounds, including those with bromobenzyl groups. The research shows significant antibacterial activity against Salmonella typhi, suggesting that derivatives of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride might also possess such properties (Salama, 2020).
Fluorescent Derivatization for Chromatography
Tsuruta and Kohashi (1987) discuss the use of certain benzoyl chloride derivatives as fluorescent derivatization reagents for hydroxyl and amino compounds in chromatography. This suggests potential applications of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride in enhancing the detection sensitivity in chromatographic analysis (Tsuruta & Kohashi, 1987).
Catalytic Applications
The research by Deniz Demir Atli (2020) presents the synthesis of nickel(II) N-heterocyclic carbene complexes using benzimidazolium salts with benzyl and methoxy substituents. This study implies that compounds similar to 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride could be utilized in developing catalytic systems for organic reactions (Demir Atli, 2020).
properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]-3-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMGSYOSUXVXCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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